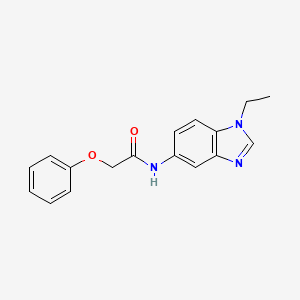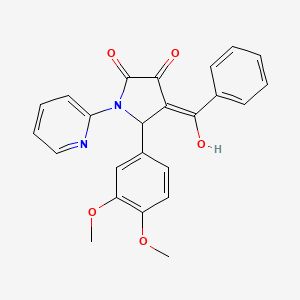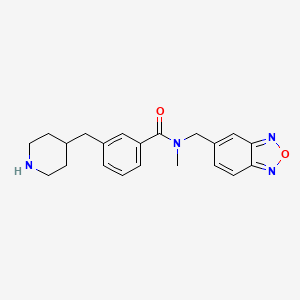![molecular formula C15H11F4NO4 B5369193 3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5369193.png)
3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic framework with fluorinated aromatic and carbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carbamoyl group: This step often involves the reaction of the bicyclic intermediate with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
化学反応の分析
Types of Reactions
3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines, depending on the functional groups present.
Substitution: Substituted derivatives with various nucleophiles.
科学的研究の応用
3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic core provides rigidity to the molecule, enhancing its binding affinity to the target.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dyes and herbicides.
Ringer’s lactate solution: A mixture used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
3-{[2-Fluoro-5-(trifluoromethyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a fluorinated aromatic ring and a rigid bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO4/c16-7-2-1-6(15(17,18)19)5-8(7)20-13(21)11-9-3-4-10(24-9)12(11)14(22)23/h1-5,9-12H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLFPIQFKNDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B5369113.png)
![7-acetyl-3-(ethylthio)-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369121.png)

![4-{[4-ETHYL-5-METHYL-3-(MORPHOLINOCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID](/img/structure/B5369147.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)
![4-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5369179.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5369212.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5369214.png)
